![molecular formula C19H20N4O B263186 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In respiratory diseases, this compound 20-1724 has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). It has also been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Mécanisme D'action
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 is a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These protein kinases then modulate various cellular processes, such as inflammation, cell proliferation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, it improves memory and cognitive function by enhancing synaptic plasticity and neurotransmitter release. In the lungs, it relaxes smooth muscle and reduces inflammation, leading to improved airway function. In the gut, it reduces inflammation and promotes tissue repair, potentially providing a therapeutic option for inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of PDE4, which allows researchers to specifically study the effects of cAMP and cGMP signaling pathways. Another advantage is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that it may have off-target effects on other PDE isoforms or cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 can be synthesized by a multistep process starting with 4-(1H-imidazol-1-ylmethyl)aniline. The intermediate product is then reacted with dimethylformamide dimethyl acetal to form this compound. This synthesis method has been well-established and has been used in many studies of this compound 20-1724.
Propriétés
Formule moléculaire |
C19H20N4O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-N-[4-(imidazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N4O/c1-22(2)18-9-5-16(6-10-18)19(24)21-17-7-3-15(4-8-17)13-23-12-11-20-14-23/h3-12,14H,13H2,1-2H3,(H,21,24) |
Clé InChI |
KBAYWUSIMMWZDD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



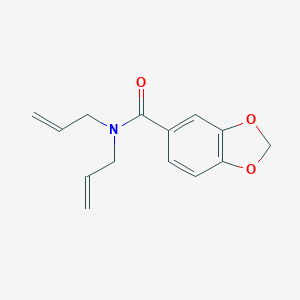
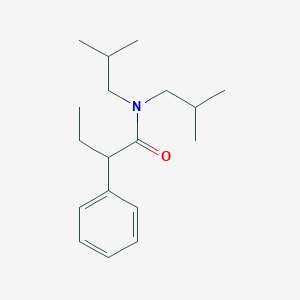
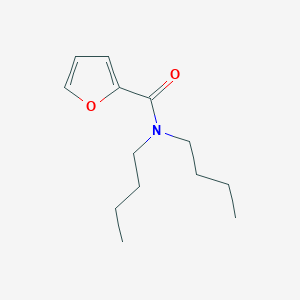
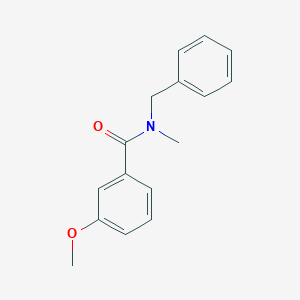
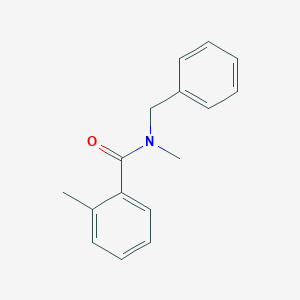
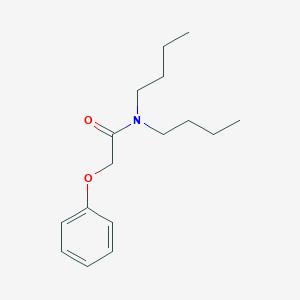
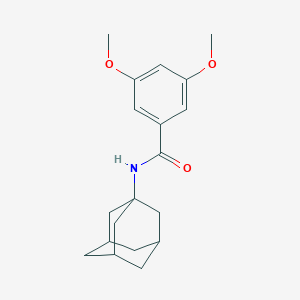
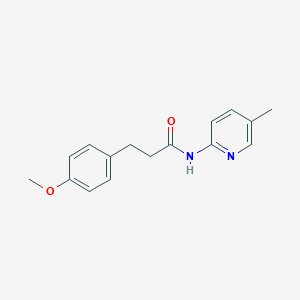
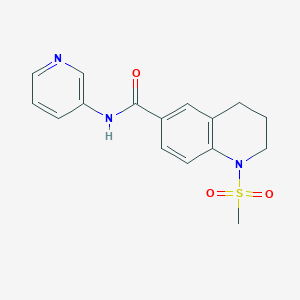
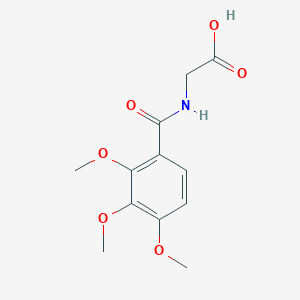
![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
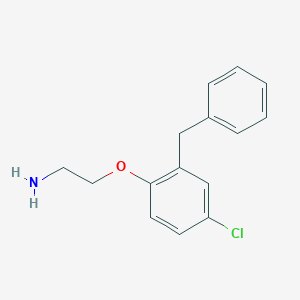
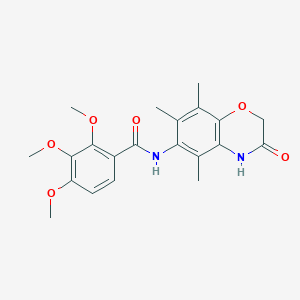
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)